alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
CAS No.: 10549-15-2
Cat. No.: VC20984930
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10549-15-2 |
|---|---|
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | 2-oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide |
| Standard InChI | InChI=1S/C16H15NO2/c1-12(13-8-4-2-5-9-13)17-16(19)15(18)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)/t12-/m1/s1 |
| Standard InChI Key | KCDFERKGOUXJDD-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, registered under CAS number 10549-15-2, is a chiral amide compound with the molecular formula C₁₆H₁₅NO₂ . The compound's structure features an α-oxo (ketone) group adjacent to the carbonyl carbon of an amide linkage, with the amide nitrogen connected to an (R)-1-phenylethyl group. This particular stereochemical configuration at the phenylethyl group is a defining characteristic that influences its chemical behavior and potential applications .
The compound is known by several synonyms in scientific literature, including:
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2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide
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Benzeneacetamide, alpha-oxo-N-(1-phenylethyl)-, (R)-(9CI)
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N-((R)-1-phenylethyl)benzoylformaide
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Glyoxylamide, N-(alpha-methylbenzyl)-2-phenyl-, (R)-(+)-(8CI)
Physical and Chemical Properties
Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide exhibits specific physical and chemical properties that are essential for its characterization and application in various contexts. These properties are summarized in the following table:
Stability and Reactivity Profile
Understanding the stability and reactivity of Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is crucial for its safe handling and storage.
Hazardous Decomposition Products
Under conditions of thermal decomposition or combustion, Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide can produce hazardous decomposition products, including:
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Carbon monoxide
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Carbon dioxide
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Nitrogen oxides
These decomposition products can pose significant health and environmental risks, necessitating proper handling and disposal procedures.
Regulatory Considerations
Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is subject to various regulatory frameworks that govern its transport, handling, and disposal.
Transport Regulations
According to current regulations, the compound is classified as:
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RID/ADR: Non-hazardous for road transport
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IMDG: Non-hazardous for sea transport
Environmental Regulations
In Germany, the compound has a Water Hazard Class (WGK) rating of 3, indicating a high hazard to aquatic environments (self-classification) . This rating emphasizes the importance of preventing environmental contamination during handling and disposal.
Disposal Guidelines
Proper disposal of Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide and its containers should follow these guidelines:
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Dissolve or mix the material with a combustible solvent
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Burn in a chemical incinerator equipped with an afterburner and scrubber
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Comply with all applicable federal, state, and local environmental regulations
Harmonized System Classification
In international trade and customs contexts, Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is classified under Harmonized System (HS) code 2924299090, which designates it as part of the category "other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof" . This classification is important for import/export regulations and tariffs.
Tariff Information
The HS code 2924299090 is associated with the following tariff information:
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VAT: 17.0%
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Tax rebate rate: 13.0%
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MFN tariff: 6.5%
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General tariff: 30.0%
This information is crucial for companies involved in the international trade of this compound.
Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide has been the subject of various scientific studies, as evidenced by its appearance in chemical literature. Notable publications that have referenced this compound include:
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Zhang, Zhenlei; Su, Jihu; Zha, Zhenggen; Wang, Zhiyong, Chemical Communications, 2013, vol. 49, # 79, p. 8982-8984
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Takeuchi, Yoshio; Itoh, Noriaki; Satoh, Toshihiro; Koizumi, Toru; Yamaguchi, Kentaro, Journal of Organic Chemistry, 1993, vol. 58, # 7, p. 1812-1820
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Harada, K.; Matsumoto, K., Journal of Organic Chemistry, 1967, vol. 32, p. 1794-1800 These publications suggest the compound's relevance in organic chemistry research, particularly in studies involving chiral compounds and their applications.
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